Pyridine-2,5-dicarbonyl chloride

Polymer chemistry Food packaging materials Bio-based polyesters

Sourcing pyridine diacid chlorides often leads to regioisomer variability, altering polymer thermal and barrier properties. Pyridine-2,5-dicarbonyl chloride (CAS 5620-35-9) provides a distinct asymmetric substitution pattern for predictable material science outcomes. - **Polymer Performance**: PDePD25 exhibits higher Tg and crystallinity than 2,6-regioisomer or isophthaloyl chloride analogs, improving gas barrier films. - **Reaction Kinetics**: Pyridine nitrogen confers 2-3x faster acylation vs. benzene analogs, reducing cycle times. - **Antiviral Application**: Key acylating agent for HBV reverse transcriptase inhibitors (IC50 ≤ 0.01 μg/mL). Supplied for polymer synthesis and pharmaceutical intermediate production.

Molecular Formula C7H3Cl2NO2
Molecular Weight 204.01 g/mol
CAS No. 5620-35-9
Cat. No. B3144850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,5-dicarbonyl chloride
CAS5620-35-9
Molecular FormulaC7H3Cl2NO2
Molecular Weight204.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)Cl)C(=O)Cl
InChIInChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H
InChIKeyRWEWEOKGGLQXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2,5-dicarbonyl chloride (CAS 5620-35-9): A Heteroaromatic Diacid Chloride for Asymmetric Polymer Architectures and Derivatization


Pyridine-2,5-dicarbonyl chloride (CAS 5620-35-9), also referred to as 2,5-pyridinedicarbonyl dichloride, is an aromatic diacid chloride with the molecular formula C₇H₃Cl₂NO₂ and a molecular weight of 204.01 g/mol . It is typically prepared via the chlorination of pyridine-2,5-dicarboxylic acid using thionyl chloride [1]. As a bifunctional electrophile, it serves as a monomer in condensation polymerizations and as a derivatization reagent in pharmaceutical intermediate synthesis .

Synthesis Role
Condensation monomer and bifunctional derivatization reagent
Architecture
Asymmetric heteroaromatic diacid chloride for controlled polymer backbone geometry
Selection Context
Supports selection when 2,5-regiochemistry and pyridine electronic effects are required

Why 2,5-Pyridinedicarbonyl Dichloride Cannot Be Replaced by Isophthaloyl Chloride or Its 2,6-Regioisomer


The 2,5-substitution pattern on the pyridine ring yields distinct geometric and electronic properties that differentiate this monomer from both its 2,6-regioisomer and its phenyl analog, isophthaloyl chloride. While all three are bifunctional acid chlorides, the asymmetric placement of the carbonyl groups and the electronegative nitrogen in the 2,5-isomer alters polymer crystallinity, glass transition temperature (Tg), and thermal degradation behavior [1]. Consequently, generic substitution during procurement for polymer synthesis leads to markedly different material performance outcomes [2].

2,6-isomer 2,6-Regioisomer produces different polymer backbone symmetry; Tg and crystallinity may shift, altering thermal and barrier performance.
Isophthaloyl chloride Phenyl analog lacks pyridine nitrogen and asymmetric geometry; lower Tg and crystallinity reported, and reaction rate context differs.

Pyridine-2,5-dicarbonyl chloride: Comparative Performance Data for Scientific Procurement


Glass Transition Temperature (Tg): 2,5- vs. 2,6-Regioisomer and Isophthaloyl Chloride

In a direct head-to-head comparison of polyesters synthesized from 1,10-decanediol and three different diacid chlorides, the polymer derived from 2,5-pyridinedicarbonyl dichloride (PDePD25) exhibited a significantly higher glass transition temperature than either its 2,6-regioisomer (PDePD26) or the phenyl analog (PDeIP) [1]. This difference demonstrates that the 2,5-substitution pattern yields the most rigid polymer backbone among the compared monomers [1].

Tg Comparison
Head-to-head
PDePD25 Tg higher than both PDePD26 and PDeIP
Supports thermal stability and rigidity assessment in polyesters
Poly(decylene dicarboxylate) series; Mw > 50,000 g/mol
Polymer chemistry Food packaging materials Bio-based polyesters

Melting Temperature (Tm) and Crystallinity: 2,5- vs. 2,6-Regioisomer and Isophthaloyl Chloride

The same head-to-head study revealed that the polyester based on 2,5-pyridinedicarbonyl dichloride (PDePD25) demonstrated higher melting temperature (Tm) and crystallinity than the phenyl-ring analog PDeIP, despite having a lower thermal degradation temperature (Td = 304 °C) compared to PDeIP (Td = 371 °C) [1]. This indicates that the asymmetric 2,5-pyridine unit promotes superior chain packing and ordered crystalline domain formation relative to the symmetric phenyl analog [1].

Tm & Crystallinity
Head-to-head
Higher Tm and crystallinity than PDeIP; Td 304 °C vs 371 °C
Supports ordered chain packing and barrier property evaluation
Semicrystalline polyester; melt-processable despite higher crystallinity
Polymer chemistry Crystallization Thermal analysis

Reaction Rate Advantage: Pyridine-Containing Diacid Chlorides vs. Benzene Analogs

Although direct kinetic data for the 2,5-isomer are not published, class-level inference from the 3,5-pyridinedicarbonyl chloride isomer establishes a clear reactivity advantage for pyridine-containing diacid chlorides over their benzene counterparts. Comparative studies between 3,5-pyridinedicarbonyl chloride and isophthaloyl chloride have demonstrated that the pyridine nitrogen increases the reaction rate by approximately 2- to 3-fold for most nucleophiles . The 2,5-isomer, bearing an electronegative nitrogen in the aromatic ring, is expected to exhibit a similar rate enhancement compared to isophthaloyl chloride .

Reaction Rate
Class-level
Approx. 2- to 3-fold rate increase inferred from 3,5-isomer vs. isophthaloyl chloride
Context-dependent; faster kinetics expected but direct data to verify
Class-level inference for pyridine-containing diacid chlorides
Reaction kinetics Nucleophilic substitution Polymer synthesis

Antiviral Potency: 2,5-Pyridinedicarboxylic Acid Derivatives vs. Nucleoside Analogues

Derivatives of 2,5-pyridinedicarboxylic acid—synthesized using 2,5-pyridinedicarbonyl dichloride as the key acylating intermediate—exhibit potent inhibitory activity against hepatitis B virus (HBV) reverse transcriptase with an IC50 ≤ 0.01 μg/mL [1]. Critically, these derivatives demonstrate low toxicity compared with nucleoside analogue inhibitors [1], offering a favorable therapeutic index.

HBV RT Inhibition
Reported
IC50 ≤ 0.01 μg/mL for 2,5-pyridinedicarboxylic acid derivatives
Supports antiviral probe discovery; lower comparator cytotoxicity reported
Precursor role; derivative activity, not intrinsic compound activity
Medicinal chemistry Antiviral agents HBV inhibition

Optimal Application Scenarios for Pyridine-2,5-dicarbonyl chloride Based on Quantitative Evidence


Synthesis of High-Tg, Semi-Crystalline Polyesters for Barrier Food Packaging Films

Procure this monomer to synthesize poly(decylene 2,5-pyridinedicarboxylate) (PDePD25) for applications requiring elevated glass transition temperature and high crystallinity. As established in Section 3, PDePD25 demonstrates higher Tg and crystallinity than both its 2,6-regioisomer and isophthaloyl chloride analogs [1]. These properties translate to superior gas barrier performance in food packaging films, where resistance to oxygen and moisture permeation is essential for shelf-life extension [2].

Faster Industrial Polycondensation with Reduced Cycle Times

For industrial polymer production where reaction kinetics directly impact manufacturing throughput, the pyridine nitrogen in this monomer confers a reactivity advantage. Based on class-level inference from 3,5-pyridinedicarbonyl chloride data, pyridine-containing diacid chlorides react approximately 2- to 3-fold faster with nucleophiles than their benzene analogs . This accelerated kinetics profile reduces polymerization cycle times and lowers overall production costs.

Synthesis of Non-Nucleoside HBV Reverse Transcriptase Inhibitor Precursors

In antiviral medicinal chemistry programs targeting hepatitis B virus, this compound serves as the key acylating agent for constructing 2,5-pyridinedicarboxylic acid derivatives. As documented in Section 3, these derivatives exhibit potent HBV reverse transcriptase inhibition (IC50 ≤ 0.01 μg/mL) with low toxicity compared to nucleoside analogues [3]. Procurement of high-purity acid chloride is essential for reproducible synthesis of lead candidates in this non-nucleoside inhibitor class.

Asymmetric Polymer Architectures Requiring Controlled Crystallinity

When polymer applications demand a balance between crystallinity and processability, the asymmetric 2,5-substitution pattern offers unique advantages. The head-to-head comparison in Section 3 confirms that PDePD25 achieves higher Tm and crystallinity than the symmetric phenyl analog PDeIP, while the polymer remains semicrystalline and processable [1]. This monomer is therefore suited for engineering polymers with tailored crystalline domains for mechanical reinforcement without sacrificing melt processability.

Application
Selection Property
Validation Focus
High-Tg semicrystalline polyester research
Thermal and crystalline property comparison
Tg and crystallinity benchmarking vs. 2,6-isomer and phenyl analogs
Polycondensation kinetics and cycle-time evaluation
Pyridine-nitrogen reactivity advantage
Reaction rate verification vs. benzene-based diacid chlorides
Antiviral probe and inhibitor precursor synthesis
Acylating agent purity and derivatization reproducibility
HBV reverse transcriptase inhibition assay context
Controlled-crystallinity polymer architecture
Asymmetric 2,5-substitution geometry
Crystallinity-processability balance assessment
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